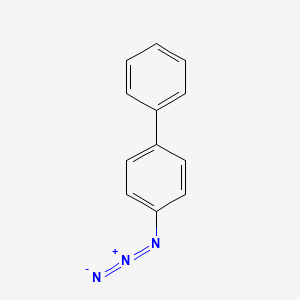

4-Azidobiphenyl

Description

4-Azidobiphenyl is an aromatic compound featuring a biphenyl backbone with an azide (-N₃) functional group at the para position of one phenyl ring. It is synthesized via a copper(II)-catalyzed reaction using biphenyl-4-ylboronic acid, yielding 51% as a yellow solid with a characteristic infrared (IR) absorption band at 2115 cm⁻¹, indicative of the azide stretching vibration . The compound serves as a photoaffinity label for cytochrome P450 1A2 (CYP1A2) enzymes, leveraging its structural resemblance to 4-aminobiphenyl, a known substrate of CYP1A2 . This property enables its use in probing enzyme-substrate interactions through UV-induced covalent bonding with active site residues.

Properties

IUPAC Name |

1-azido-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXOTFVRBPJFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185548 | |

| Record name | 4-Azido-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-91-4 | |

| Record name | 4-Azido-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AZIDODIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

4-Azidobiphenyl can be synthesized through several methods. One common approach involves the diazotization of 4-aminobiphenyl followed by treatment with sodium azide. The reaction typically proceeds under acidic conditions, where the diazonium salt intermediate is formed and subsequently converted to the azide .

In industrial settings, continuous flow photolysis of aryl azides is employed to prepare this compound. This method involves the photochemical conversion of aryl azides to nitrenes, which then rearrange to form the desired product . The use of continuous flow reactors allows for precise control of reaction conditions and improved yields.

Chemical Reactions Analysis

4-Azidobiphenyl undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition.

Photolysis: Upon exposure to light, this compound generates nitrenes, which can undergo ring expansion to form azepines.

Common reagents used in these reactions include reducing agents like P2I4, alkynes for cycloaddition, and light sources for photolysis. Major products formed include 4-aminobiphenyl, triazoles, and azepines.

Scientific Research Applications

Chemical Synthesis

4-Azidobiphenyl serves as a versatile building block in organic synthesis, particularly in the preparation of heterocycles and other complex organic molecules. Its ability to generate nitrenes upon photolysis makes it valuable for creating reactive intermediates in synthetic pathways.

Key Reactions:

- Copper-Catalyzed Coupling Reactions: this compound can participate in copper(II)-catalyzed reactions with aryl and heteroaryl boronic acids, leading to the formation of various substituted products. This method showcases its utility in functional group transformations with high yield and selectivity .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Copper(II)-catalyzed coupling | Room temperature | 81 |

| Photolysis under UV light | Varies | 94 |

Biological Applications

In biological research, this compound is utilized for photoaffinity labeling, allowing scientists to investigate protein interactions and functions. This technique involves covalently attaching the azido group to target proteins upon exposure to UV light, facilitating the study of biomolecular interactions.

Case Study: Protein Interaction Studies

- Researchers employed this compound in photoaffinity labeling experiments to identify binding partners of specific proteins in cellular environments. The results demonstrated enhanced specificity and sensitivity in detecting transient protein-protein interactions.

Medicinal Chemistry

This compound is explored as a precursor for synthesizing pharmaceuticals and bioactive compounds. Its structural features enable modifications that can lead to the development of new therapeutic agents.

Pharmaceutical Development:

- The compound's ability to undergo various chemical transformations makes it a candidate for designing novel anticancer agents. For instance, derivatives of this compound have shown promising activity against different cancer cell lines .

Industrial Applications

In industry, this compound finds use in producing dyes and polymers due to its stable aromatic structure and reactivity profile. It serves as an essential component in developing advanced materials with specific properties.

Industrial Utilization:

Mechanism of Action

The mechanism of action of 4-Azidobiphenyl primarily involves the generation of nitrenes upon photolysis. These nitrenes can insert into C-H and N-H bonds, facilitating various organic transformations . The molecular targets include aromatic rings and aliphatic chains, where the nitrene intermediates can form new bonds or rearrange existing structures.

Comparison with Similar Compounds

Table 1: Functional Comparison with Structural Analogs

Comparison with Positional Isomers: Thermal Stability and Decomposition Pathways

2-Azidobiphenyl vs. This compound

The thermal decomposition of this compound proceeds with an activation energy of 37.8 kcal mol⁻¹ , significantly higher than its ortho isomer, 2-azidobiphenyl (23.7 kcal mol⁻¹ ) . This difference results in a threefold slower decomposition rate for the para isomer at 160°C. While 2-azidobiphenyl undergoes efficient 1,5-cyclization to form carbazole (via a low-energy pericyclic pathway), this compound yields only 36% carbazole , suggesting alternative decomposition mechanisms .

Table 2: Thermal Decomposition Parameters

| Compound | Activation Energy (kcal mol⁻¹) | Half-Life at 160°C | Carbazole Yield (%) |

|---|---|---|---|

| This compound | 37.8 | Slower (3×) | 36 |

| 2-Azidobiphenyl | 23.7 | Faster | >36 (estimated) |

Comparison with Heteroaryl Azides: Reactivity and Stability

Heteroaryl azides, such as 2-azido-3,3’-bithienyl, exhibit distinct decomposition behavior. Unlike 2-azidobiphenyl, these compounds extrude nitrogen at room temperature without cyclization, highlighting their instability . This contrasts sharply with the thermal resilience of this compound, underscoring the influence of aromatic system rigidity and electronic effects on azide reactivity.

Biological Activity

4-Azidobiphenyl is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a biphenyl structure. The compound has gained attention in the fields of medicinal chemistry and materials science due to its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is a derivative of biphenyl, which consists of two phenyl rings connected by a single bond. The azide group is known for its ability to participate in "click" chemistry reactions, particularly with alkynes, leading to the formation of 1,2,3-triazoles. This property is exploited in various biological and chemical applications, including drug development and bioconjugation strategies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Click Chemistry : The azide group allows for efficient conjugation with various biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been widely utilized in biochemistry for labeling and tracking biomolecules within cells.

- Antimicrobial Properties : Some studies suggest that azide-containing compounds exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial effects of various azide derivatives, including this compound. Results indicated significant inhibition of bacterial growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study highlighted the importance of the azide moiety in enhancing biological activity compared to non-azide analogs. -

Cytotoxicity Assessment :

In vitro assays were conducted to assess the cytotoxic effects of this compound on different cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that apoptosis was a key pathway through which this compound exerted its effects. -

Bioconjugation Applications :

A series of experiments focused on the use of this compound in bioconjugation processes. By reacting with alkynes on biomolecules, researchers successfully labeled proteins and peptides, demonstrating the utility of this compound in developing targeted drug delivery systems.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.